

Spectroscopic Profile of 2-Bromo-4-ethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-ethylphenol**

Cat. No.: **B1341062**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-ethylphenol**, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.

Core Spectroscopic Data

The structural elucidation of **2-Bromo-4-ethylphenol** is supported by a combination of spectroscopic techniques. While a complete experimental dataset for **2-Bromo-4-ethylphenol** is not uniformly available across all techniques in public repositories, the following sections compile the available data and provide predicted values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR data for **2-Bromo-4-ethylphenol** has been reported.^[1] The spectrum provides characteristic signals for the aromatic protons and the ethyl group substituent.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.28	d	2.4	Ar-H
7.03	dd	8.4, 2.4	Ar-H
6.92	d	8.4	Ar-H
5.34	s	-	-OH
2.56	q	7.6	-CH ₂ -
1.20	t	7.6	-CH ₃

¹³C NMR (Carbon NMR) Data

Specific experimental ¹³C NMR data for **2-Bromo-4-ethylphenol** is not readily available in the searched literature. However, based on the known spectral data for the closely related compound, 2-Bromo-4-methylphenol, and established substituent effects, a predicted spectrum can be estimated. The predicted chemical shifts are presented in the table below.

Predicted Chemical Shift (δ) ppm	Assignment
150-155	C-OH
135-140	C-Et
130-135	C-H
130-135	C-H
115-120	C-H
110-115	C-Br
25-30	-CH ₂ -
15-20	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for **2-Bromo-4-ethylphenol** is not available, the characteristic absorption bands can be predicted based on its functional groups.

Predicted Wavenumber (cm ⁻¹)	Functional Group
3550-3200 (broad)	O-H stretch (phenol)
3100-3000	C-H stretch (aromatic)
2970-2850	C-H stretch (aliphatic)
1600-1450	C=C stretch (aromatic ring)
1260-1180	C-O stretch (phenol)
700-600	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The molecular formula of **2-Bromo-4-ethylphenol** is C₈H₉BrO, with a molecular weight of approximately 201.06 g/mol .[\[1\]](#)[\[2\]](#) The exact mass is 199.9837 Da.[\[2\]](#)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns for similar phenolic compounds suggest the loss of the ethyl group (-29 amu) and the bromine atom (-79 or -81 amu).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on general procedures for the analysis of phenolic compounds and may require optimization for **2-Bromo-4-ethylphenol**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Bromo-4-ethylphenol**.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: ~16 ppm
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay: 1-2 seconds
 - Acquisition Time: ~3-4 seconds
- Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: ~240 ppm

- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds
- Processing: Fourier transform the FID, phase correct, and reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of liquid or solid **2-Bromo-4-ethylphenol** directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

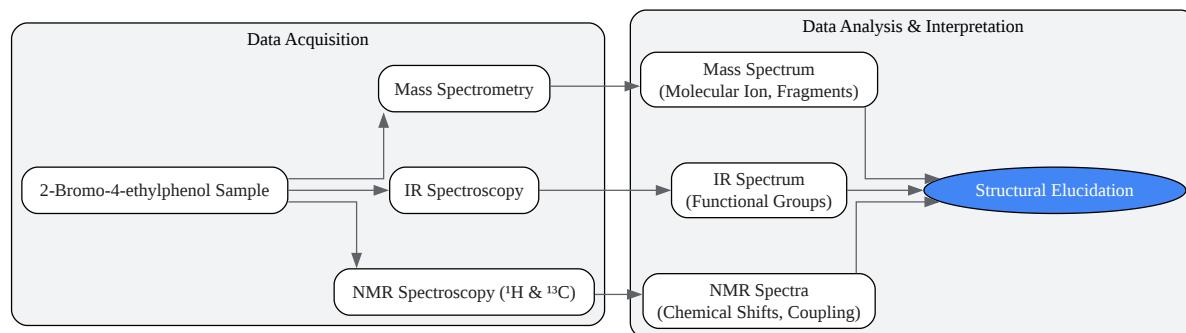
Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (Gas Chromatography - GC):

- Prepare a dilute solution of **2-Bromo-4-ethylphenol** in a volatile solvent (e.g., dichloromethane or methanol).
- Inject a small volume (e.g., 1 μL) into the GC-MS system.


- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Acquisition:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for **2-Bromo-4-ethylphenol**.

[Click to download full resolution via product page](#)**Workflow for Spectroscopic Analysis of 2-Bromo-4-ethylphenol.****Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Bromo-4-ethylphenol | C8H9BrO | CID 16641252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-ethylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341062#spectroscopic-data-of-2-bromo-4-ethylphenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com